molecular formula C11H18Cl2N2O B1500852 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride CAS No. 1185318-61-9

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride

Cat. No.: B1500852
CAS No.: 1185318-61-9
M. Wt: 265.18 g/mol
InChI Key: FEPGGHAVHOLXGX-UHFFFAOYSA-N
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Description

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride is a high-purity chemical compound intended for research use only. This compound is of significant interest in the field of epigenetic drug discovery. The piperidin-4-ol scaffold, particularly when functionalized with a pyridin-3-ylmethyl group, is a key structural motif in the development of potent and competitive inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that regulates gene expression by demethylating histone H3 lysine 4 (H3K4) and is a validated drug target for several cancers, including certain leukemias and solid tumors . Inhibitors based on this core structure have demonstrated high selectivity for LSD1 over related enzymes like monoamine oxidase A and B (MAO-A/B) and have shown potent anti-proliferative effects on various cancer cell lines with negligible impact on normal cells, highlighting their potential as therapeutic agents . The product is available with a purity of 97% or higher and must be handled by qualified researchers. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10;;/h1-2,5,8,11,14H,3-4,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPGGHAVHOLXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671475
Record name 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185318-61-9
Record name 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Piperidin-4-ol Core

The piperidin-4-ol skeleton is commonly synthesized via reduction or functionalization of piperidin-4-one derivatives. A typical approach involves:

  • Starting from piperidin-4-one or its derivatives.
  • Reduction of the ketone group at the 4-position to the corresponding alcohol using mild reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Protection or modification of the nitrogen atom if necessary to control reactivity in subsequent steps.

For example, related piperidin-4-one compounds have been synthesized by condensation reactions involving ketones and aldehydes under reflux in ethanol with ammonium acetate, followed by acidification and recrystallization to yield piperidin-4-one derivatives.

Formation of the Dihydrochloride Salt

The dihydrochloride salt is formed to enhance the compound's stability, solubility, and handling properties. The typical procedure is:

  • Dissolving the free base of 1-Pyridin-3-ylmethyl-piperidin-4-ol in an appropriate solvent such as ethanol or water.
  • Adding an excess of hydrochloric acid (commonly 1.5 to 2 equivalents) under controlled temperature conditions.
  • Precipitation of the dihydrochloride salt occurs, which is then filtered, washed, and dried under vacuum.

This salt formation step is consistent with the preparation of hydrochloride salts of piperidine derivatives, as described in patent literature and pharmaceutical compound preparations.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome References
1. Synthesis of Piperidin-4-ol Piperidin-4-one reduction with NaBH4 or catalytic hydrogenation Conversion of ketone to alcohol at 4-position
2. N-Alkylation Pyridin-3-ylmethyl halide, base (K2CO3 or NaH), solvent (DMF, MeCN), mild heating Introduction of pyridin-3-ylmethyl substituent at nitrogen
3. Salt Formation Hydrochloric acid (1.5-2 eq.), ethanol or water, controlled temperature Formation of dihydrochloride salt for stability and solubility

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The secondary alcohol at position 4 of the piperidine ring undergoes characteristic alcohol reactions:

Reaction TypeReagents/ConditionsProductNotes
Oxidation KMnO₄/H₂SO₄ (acidic conditions)1-Pyridin-3-ylmethyl-piperidin-4-one dihydrochlorideLimited by steric hindrance from the pyridinylmethyl group .
Esterification Acetyl chloride, pyridine (base)4-Acetoxy-1-(pyridin-3-ylmethyl)piperidine dihydrochlorideRequires deprotonation of the hydroxyl group .
Ether Formation NaH, alkyl halide (e.g., CH₃I)4-Alkoxy-1-(pyridin-3-ylmethyl)piperidine dihydrochlorideWilliamson synthesis under anhydrous conditions .

Pyridine Ring Reactivity

The pyridin-3-ylmethyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Reaction TypeReagents/ConditionsProductNotes
Nitration HNO₃/H₂SO₄, 50°C1-(Pyridin-3-ylmethyl)-4-(nitro)piperidin-4-ol dihydrochlorideMeta-directing effects of pyridine nitrogen limit regioselectivity.
Coordination Complexes Transition metal salts (e.g., CuCl₂)Metal-ligand complexesPyridine nitrogen acts as a Lewis base .

Amine Reactivity (Piperidine Nitrogen)

The tertiary amine in the piperidine ring (protonated in dihydrochloride form) can react under basic conditions:

Reaction TypeReagents/ConditionsProductNotes
Alkylation K₂CO₃, alkyl halideQuaternary ammonium saltsLimited by steric hindrance; requires deprotonation .
Acylation Acetic anhydride, DMAP1-(Pyridin-3-ylmethyl)-4-acetylpiperidin-4-ol dihydrochlorideAmide formation via nucleophilic acyl substitution .

Salt-Specific Reactions

The dihydrochloride form influences solubility and pH-dependent reactivity:

PropertyEffect on Reactivity
Solubility High water solubility due to ionic character; facilitates polar reactions .
pH Modulation Releases HCl in solution, enabling acid-catalyzed reactions (e.g., ester hydrolysis) .

Hypothesized Reaction Pathways

Based on structural analogs (e.g., 4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride):

  • Reductive Amination :

    • Reagents : NaBH₃CN, aldehyde

    • Product : Secondary amine derivatives via imine intermediate formation.

  • Nucleophilic Substitution :

    • Reagents : Thionyl chloride (converts -OH to -Cl)

    • Product : 4-Chloro-1-(pyridin-3-ylmethyl)piperidine dihydrochloride, enabling further substitutions.

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming pyrolytic byproducts .

  • Hydrolysis : Susceptible to acidic/basic hydrolysis at elevated temperatures, cleaving the piperidine ring or ester linkages .

Scientific Research Applications

Medicinal Chemistry

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride has been investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug design targeting various diseases.

Case Studies:

  • Chagas Disease Treatment : Research has focused on the development of compounds that can effectively inhibit Trypanosoma cruzi, the causative agent of Chagas disease. The compound's ability to modulate biological targets has been explored in this context, showing promise in improving treatment efficacy while reducing side effects associated with current therapies .

Neuropharmacology

The compound may interact with neurotransmitter systems, making it relevant for studying neurodegenerative diseases and psychiatric disorders.

Research Insights:

  • Studies have highlighted its potential to act on receptors involved in mood regulation and cognition, suggesting applications in treating conditions such as depression and anxiety .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules.

Applications in Synthesis:

  • It can undergo various chemical reactions including oxidation, reduction, and substitution, facilitating the development of new compounds with desired properties.

Mechanism of Action

The mechanism by which 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound’s core structure distinguishes it from related piperidine and pyridine derivatives. Key comparisons include:

Compound Core Structure Substituents Salt Form Molecular Formula Molecular Weight
1-Pyridin-3-ylmethyl-piperidin-4-ol diHCl Piperidine Pyridin-3-ylmethyl, -OH at C4 Dihydrochloride C₁₁H₁₅N₂O·2HCl ~278.18*
4-(Diphenylmethoxy)piperidine HCl Piperidine Diphenylmethoxy at C4 Hydrochloride C₁₈H₂₁NO·HCl 303.83
4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl Pyridine Pyrrolidin-1-yl at C4, -NH₂ at C3 Dihydrochloride C₉H₁₃N₃·2HCl 236.14
Diphenylpyraline HCl Piperidine Diphenylmethoxy at C4, -CH₃ at N1 Hydrochloride C₁₉H₂₃NO·HCl 317.85

*Calculated based on formula C₁₁H₁₅N₂O (177.25 g/mol) + 2HCl (72.92 g/mol).

Key Observations :

  • Dihydrochloride salts (e.g., target compound, 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl) typically exhibit higher aqueous solubility than monohydrochlorides, particularly at low pH .

Physicochemical Properties

Property 1-Pyridin-3-ylmethyl-piperidin-4-ol diHCl Capmatinib diHCl Berotralstat diHCl
Solubility Likely pH-dependent (soluble at low pH) pH-dependent, increases at low pH Soluble in water at pH ≤ 4
Hygroscopicity Expected (common in dihydrochlorides) Slightly hygroscopic Not specified
Polymorphism Possible (requires XRPD analysis) Exhibits polymorphism Not reported

Notes:

  • Dihydrochloride salts generally improve bioavailability in pharmaceuticals by enhancing solubility .
  • Polymorphism, as seen in capmatinib diHCl, necessitates rigorous quality control during manufacturing .

Insights :

  • Piperidine derivatives with aromatic substituents (e.g., diphenylmethoxy in Diphenylpyraline) often target neurotransmitter receptors .
  • Industrial dihydrochlorides (e.g., azoamidines) leverage solubility for reactivity in aqueous systems .

Handling Precautions :

  • Sensitizing agents like S-(2-(dimethylamino)ethyl) isothiourinium diHCl highlight the need for compound-specific risk assessments .

Biological Activity

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride, with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the reaction of pyridine-3-carbaldehyde with piperidin-4-ol in the presence of reducing agents such as sodium cyanoborohydride under acidic conditions. This synthesis route is crucial for generating the compound for biological studies.

Biological Activity Overview

This compound has shown promise in several biological applications:

  • Enzyme Inhibition : The compound acts as a ligand in various enzyme studies, particularly in drug discovery contexts.
  • Receptor Interaction : It is investigated for its ability to bind to specific receptors, potentially modulating physiological responses.
  • Therapeutic Potential : Research indicates that this compound may have therapeutic applications, particularly in treating conditions related to inflammation and cancer.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. The compound may function as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it has been noted to inhibit IL-1β release in macrophages, suggesting anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits enzymes involved in inflammatory responses
Receptor BindingModulates receptor activity related to pain and inflammation
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines
Antituberculosis ActivityShows potential against Mycobacterium tuberculosis

Detailed Research Findings

  • Inflammatory Response Modulation : A study demonstrated that this compound significantly reduced IL-1β levels in LPS/ATP-stimulated human macrophages by approximately 19.4% at a concentration of 10 µM, indicating its potential as an NLRP3 inflammasome inhibitor .
  • Anticancer Properties : Another investigation highlighted its antiproliferative effects on human breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 to 75.3 µM. This suggests that the compound could be a candidate for further development in cancer therapy .
  • Antituberculosis Activity : Research into derivatives of piperidine compounds indicated that certain modifications led to enhanced activity against M. tuberculosis, with MIC values demonstrating effectiveness comparable to known antituberculosis agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride?

  • Methodological Answer : The synthesis typically involves coupling pyridine and piperidine derivatives under basic conditions. For example, reacting 3-(chloromethyl)pyridine with 4-hydroxypiperidine in the presence of sodium hydride or potassium carbonate, followed by HCl treatment to form the dihydrochloride salt . Key parameters include reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF). Purification is achieved via recrystallization or column chromatography.

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns on the pyridine and piperidine rings.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, base strength, stoichiometry).
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) may improve intermediate stability.
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to accelerate coupling reactions .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
  • Compound Integrity : Verify purity via HPLC and stability under assay conditions (pH, temperature).
  • Target Selectivity : Perform counter-screens against related receptors/enzymes to rule off-target effects .

Q. What strategies are effective for improving aqueous solubility in preclinical studies?

  • Methodological Answer :

  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations.
  • Salt Screening : Explore alternative counterions (e.g., citrate, sulfate) beyond dihydrochloride.
  • pH Adjustment : Solubility often increases in acidic buffers (pH < 4) due to protonation of the piperidine nitrogen .

Methodological Challenges & Solutions

Q. How to design stability studies under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.
  • Analytical Monitoring : Track degradation products via LC-MS and quantify using validated calibration curves.
  • Recommendations : Store lyophilized at -20°C under inert gas (argon) to prevent hydrolysis .

Q. What computational tools aid in predicting binding affinity and metabolic pathways?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs).
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and bioavailability.
  • Reference Data : Cross-check predictions with experimental databases (e.g., PubChem, ChEMBL) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride
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1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride

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